2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is substituted with an acetyl group and a cyclohexenyl ethyl group.
Preparation Methods
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the acetyl group at the 3-position of the indole ring. The final step involves the attachment of the N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring using reagents like halogens or nitrating agents.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development for treating various diseases.
Industry: This compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl group and the cyclohexenyl ethyl moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor for serotonin and melatonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h5-7,9-10,13H,2-4,8,11-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLXQZAZHYNQOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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